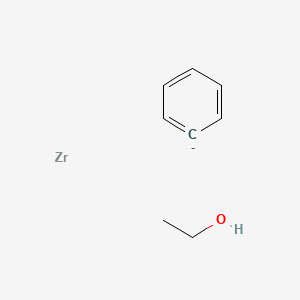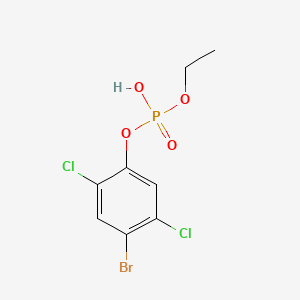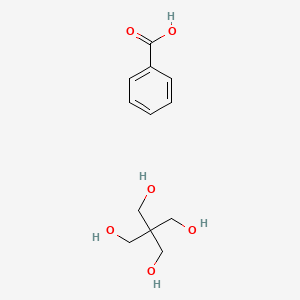
1,3-Dicyclohexylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dicyclohexylbutane is an organic compound with the molecular formula C16H30. It is characterized by two cyclohexyl groups attached to a butane backbone. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Métodos De Preparación
1,3-Dicyclohexylbutane can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with 1,3-dibromobutane. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether. The reaction proceeds via a Grignard reaction mechanism, resulting in the formation of this compound.
Industrial production methods may involve the catalytic hydrogenation of 1,3-dicyclohexyl-2-butene. This process requires a hydrogenation catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve the desired product.
Análisis De Reacciones Químicas
1,3-Dicyclohexylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. This process can lead to the formation of cyclohexane derivatives.
Substitution: Halogenation reactions can occur when this compound is treated with halogens like chlorine or bromine. The reaction conditions often involve the use of a solvent like carbon tetrachloride and may require UV light to initiate the reaction.
Aplicaciones Científicas De Investigación
1,3-Dicyclohexylbutane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of conformational analysis and steric effects due to its bulky cyclohexyl groups.
Biology: Research involving lipid membranes and hydrophobic interactions often utilizes this compound to understand the behavior of similar hydrophobic molecules.
Medicine: While not directly used as a drug, it serves as a reference compound in the development of pharmaceuticals that require hydrophobic interactions.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dicyclohexylbutane is primarily related to its hydrophobic nature and steric bulk. In chemical reactions, the cyclohexyl groups can create significant steric hindrance, affecting the reactivity and selectivity of the compound. This steric effect is often exploited in synthetic chemistry to control reaction pathways and product distributions.
Comparación Con Compuestos Similares
1,3-Dicyclohexylbutane can be compared with other similar compounds, such as:
1,1-Dicyclohexylbutane: This compound has a similar structure but differs in the position of the cyclohexyl groups. It exhibits different chemical reactivity and physical properties.
1,3-Dicyclohexylpropane: With one less carbon in the backbone, this compound shows variations in its conformational flexibility and steric effects.
1,3-Dicyclohexylpentane: This compound has an additional carbon in the backbone, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct steric and hydrophobic properties that are valuable in various scientific and industrial contexts.
Propiedades
Número CAS |
41851-35-8 |
|---|---|
Fórmula molecular |
C16H30 |
Peso molecular |
222.41 g/mol |
Nombre IUPAC |
4-cyclohexylbutan-2-ylcyclohexane |
InChI |
InChI=1S/C16H30/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h14-16H,2-13H2,1H3 |
Clave InChI |
QYUDFQUDLLTCAA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



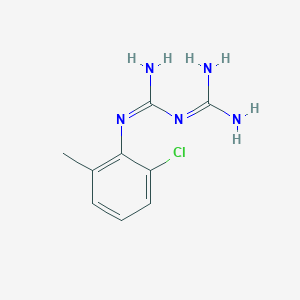
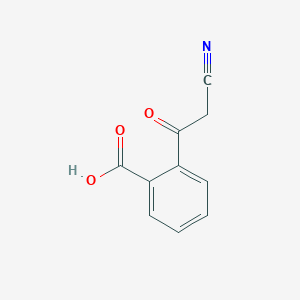
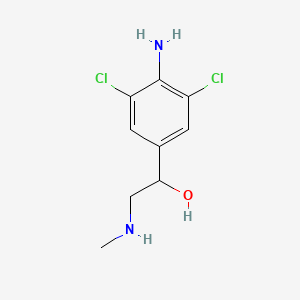
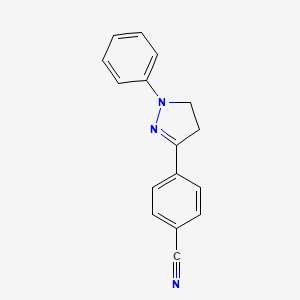
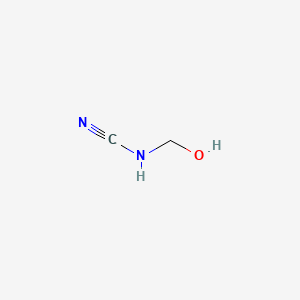
![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)

![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)

![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
